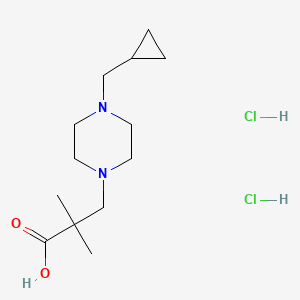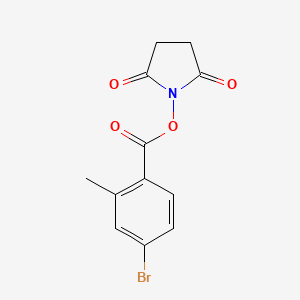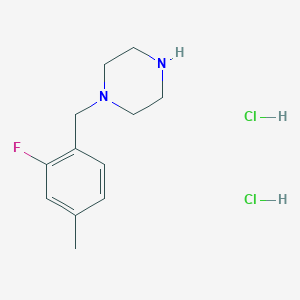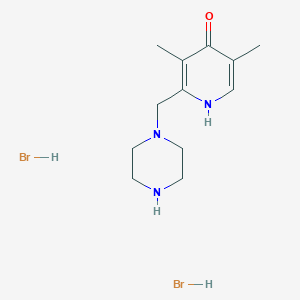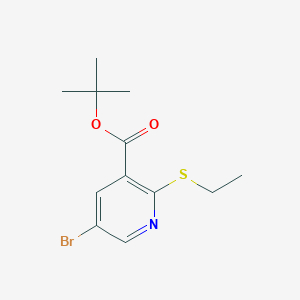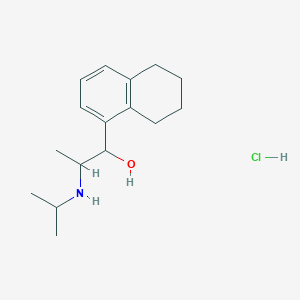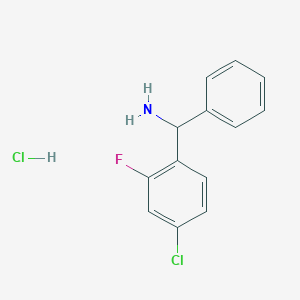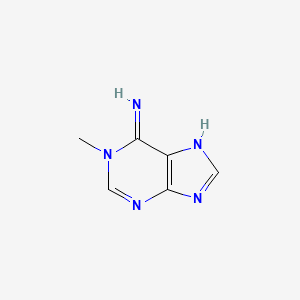
1-Methyladenine
Overview
Description
1-Methyladenine (1-meA) is a product of alkylation damage in DNA . It is a compound with the molecular formula C6H7N5 . It is also known as 1H-Purin-6-amine, 1-methyl- .
Synthesis Analysis
The synthesis of this compound involves a rigorous quality control procedure . A byproduct, 6-methyladenine, which possesses a molecular weight identical to uncharged this compound, was differentiated during the synthesis .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H7N5 . It has an average mass of 149.153 Da and a monoisotopic mass of 149.070145 Da .
Chemical Reactions Analysis
During the synthesis of oligonucleotides containing this compound, a regioisomeric byproduct, 6-methyladenine, was differentiated . This byproduct possesses a molecular weight identical to uncharged this compound .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C6H7N5 . It has an average mass of 149.153 Da and a monoisotopic mass of 149.070145 Da .
Scientific Research Applications
1. Maturation in Starfish Oocytes
1-Methyladenine plays a crucial role in inducing oocyte maturation in starfish. It specifically acts on the surface of the oocyte from the outside, triggering maturation processes. This has been studied extensively, revealing insights into the cellular mechanisms of reproductive biology in marine invertebrates. Research indicates the existence of specific receptors for this compound localized on the cell membrane of the starfish oocytes (Dorée & Guerrier, 1975), (Kanatani & Hiramoto, 1970), (Yoshikuni et al., 1988).
2. Hormonal Control and Specificity
Studies on this compound have also shed light on the hormonal control mechanisms in starfish oocytes. The specificity of the this compound receptors and their ability to trigger the release of meiosis inhibition has been a focus, revealing the detailed interactions between hormonal controls and cellular responses in marine organisms (Dorée et al., 1976).
3. Nucleotide Methylation and DNA/RNA Damage
This compound's role extends to the area of DNA and RNA damage repair. Research into the methylation of N3-adenine, a novel pharmacological strategy, has shown that methylation can provoke a burst of poly(ADP-ribosylation) and affect mitochondrial membrane potential in leukemia cells. This suggests a potential role for this compound in therapeutic approaches to cancer treatment (Tentori et al., 2005).
4. Impact on DNA Structures
This compound has been shown to impact the thermodynamic stabilities of double-helical DNA structures. Understanding how this compound alters these structures provides valuable insights into the mutagenicity and stability of DNA, which is critical in various fields of genetic research and molecular biology (Yang & Lam, 2009).
5. Involvement in Autophagy and Cellular Metabolism
Research has also revealed the involvement of methyladenine derivatives in autophagy and cellular metabolism. The study of compounds like 3-methyladenine has provided insights into the mechanisms of protein degradation and other metabolic processes in cells, highlighting the broader implications of methyladenine research (Seglen & Gordon, 1982), (Caro et al., 1988).
Safety and Hazards
Mechanism of Action
- This process ultimately leads to the removal of the methyl group, restoring the original adenine base .
- While the exact pathways are still under investigation, 6mA likely influences transcription factor binding, gene regulation, and chromatin compaction .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
properties
IUPAC Name |
1-methyl-7H-purin-6-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-11-3-10-6-4(5(11)7)8-2-9-6/h2-3,7H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATCOUWSAZBIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=N)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199405 | |
| Record name | 1-Methyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5142-22-3 | |
| Record name | 1-Methyladenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005142223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenine, 1-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyladenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYLADENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98K2TG3E3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 1-methyladenine (this compound) acts as a hormone in starfish, specifically inducing oocyte maturation. It binds to specific receptors located on the oocyte plasma membrane. [] This binding initiates a signaling cascade involving a G-protein coupled receptor, leading to the dissociation of the G protein's βγ subunit. [, , ] This subunit then interacts with downstream effectors, ultimately leading to the activation of maturation-promoting factor (MPF) and the resumption of meiosis, culminating in germinal vesicle breakdown (GVBD). [, , ]
A: The provided research focuses primarily on the biological activity of this compound, and information about its material compatibility and stability under various conditions is limited. The studies primarily investigate this compound in biological contexts, such as within starfish oocytes and cell-free preparations, using aqueous solutions. [, ] Further research would be needed to explore the stability and compatibility of this compound under different chemical and physical conditions relevant to material science applications.
A: The provided research does not highlight any inherent catalytic properties of this compound itself. Its primary role, as described in the studies, is as a signaling molecule (hormone) in starfish oocyte maturation. [] The studies focus on understanding its biosynthesis, receptor binding, and downstream signaling cascade, rather than its potential as a catalyst in chemical reactions. [, ]
A: Extensive research has been conducted on the SAR of this compound. The N-1 position of the adenine ring is crucial for biological activity. Replacing the methyl group with larger substituents like ethyl maintains or even increases the ability to induce oocyte maturation, while a propyl group significantly reduces activity. [, , ] Modifications at the 6-amino group, such as replacing hydrogen with carboxymethyl or methyl, lead to a significant decrease in oocyte maturation-inducing activity. [] Additionally, substitutions at the 8-position have revealed crucial insights. 8-Methylamino-1-methyladenine acts as a potent antagonist, effectively competing with this compound for receptor binding. [] Further studies with 8-substituted derivatives confirmed the importance of the N-7, N-9 region for activity and highlighted that bulky or electron-withdrawing groups at the 8-position can hinder receptor binding and decrease potency. []
A: The research provided does not delve into the stability and formulation of this compound under various conditions or specific formulation strategies. The focus remains on understanding its biological role in starfish oocyte maturation, receptor binding, and the associated signaling pathways. [, ] Further research would be needed to explore its stability profile and develop formulations that enhance its stability, solubility, or bioavailability for potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




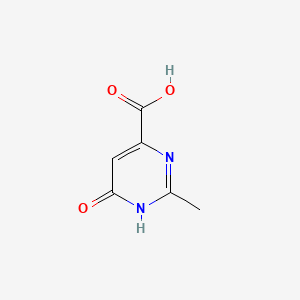
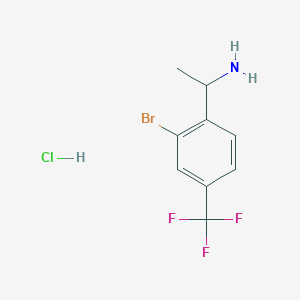
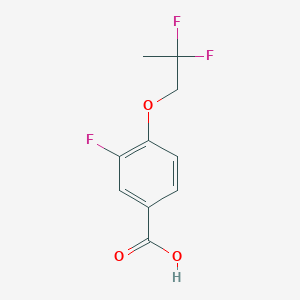
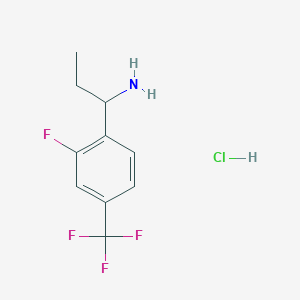
![2,7-Diazaspiro[4.5]decane-3,6,8-trione](/img/structure/B1486913.png)
